molecular formula C12H9NO B1581269 1-Dibenzofuranamine CAS No. 50548-40-8

1-Dibenzofuranamine

Cat. No.: B1581269
CAS No.: 50548-40-8
M. Wt: 183.21 g/mol
InChI Key: RCDMUNHSQCVVBJ-UHFFFAOYSA-N
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Description

1-Dibenzofuranamine is an organic compound with the molecular formula C₁₂H₉NO. It is a derivative of dibenzofuran, where an amino group is attached to the first carbon of the dibenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dibenzofuranamine can be synthesized through the reduction of 1-nitrodibenzofuran. The typical reaction involves the use of iron powder and ammonium chloride in a mixture of ethanol and water. The reaction is carried out at 50°C for about 3 hours, yielding this compound with a high purity of 99% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from 1-nitrodibenzofuran is scalable and can be adapted for larger-scale production. The use of common reagents and mild reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Dibenzofuranamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Dibenzofuranamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-tumor and anti-inflammatory properties.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1-Dibenzofuranamine involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Uniqueness: 1-Dibenzofuranamine is unique due to its specific position of the amino group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with biological targets and varied applications in research and industry .

Properties

IUPAC Name

dibenzofuran-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDMUNHSQCVVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345263
Record name 1-Dibenzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50548-40-8
Record name 1-Dibenzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50548-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dibenzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-nitrodibenzo[b,d]furan (7.3 g, 34.2 mmol) and 730 mg 10% Pd/C were added to 150 mL ethylacetate and the reaction mixture was hydrogenated at 50 psi. Reaction mixture was then filtered out and concentrated under vacuum. Crude product was purified by flash chromatography over silica gel with 90% DCM/Hexanes. Target compound (5.1 g, 82% yield) was isolated as off white solid.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
730 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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